
2-(3-Oxoprop-1-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO. It contains a benzene ring substituted with a nitrile group and an enone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Oxoprop-1-en-1-yl)benzonitrile can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the enone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(3-Oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
2-(3-Oxoprop-1-en-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-(3-Oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its enone moiety and nitrile group provide distinct reactivity patterns compared to similar compounds .
Propriétés
Formule moléculaire |
C10H7NO |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-[(E)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+ |
Clé InChI |
ZYYSASNKIHAOMB-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C=O)C#N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


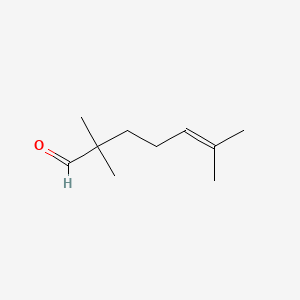
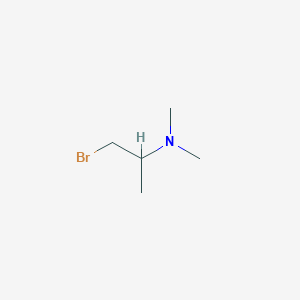
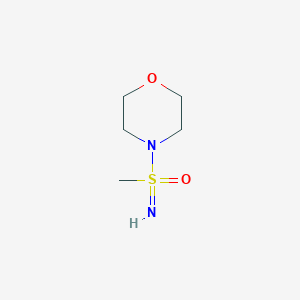
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
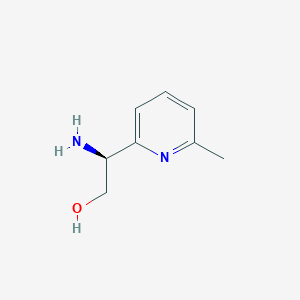
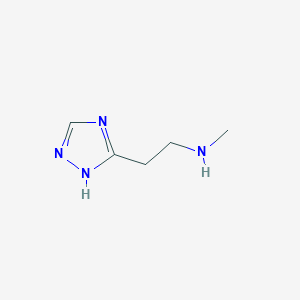

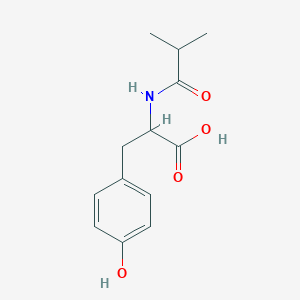
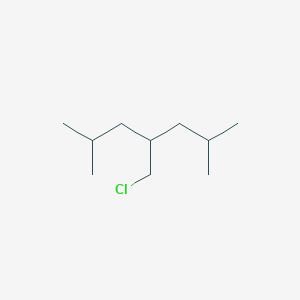
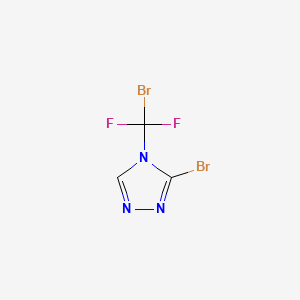
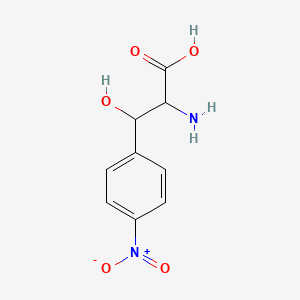
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


